3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Overview
Description
3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile is a heterocyclic compound that features an indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile can be achieved through several methods. One common approach involves the reaction of indole derivatives with methylsulfanyl reagents under controlled conditions. For instance, the Fischer indole synthesis is a well-known method that can be adapted to introduce the methylsulfanyl group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. For example, the use of zinc chloride in methanol or ethanol has been reported to facilitate the heterocyclization process .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of dyes, pigments, and other materials that require stable heterocyclic structures
Mechanism of Action
The mechanism by which 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile: shares similarities with other indole derivatives such as 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid and 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-methyl ester.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group at the 3-position and the carbonitrile group at the 5-position allows for unique interactions with biological targets and enhances its potential as a versatile building block in organic synthesis .
Properties
IUPAC Name |
3-methylsulfanyl-2-oxo-1,3-dihydroindole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-14-9-7-4-6(5-11)2-3-8(7)12-10(9)13/h2-4,9H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUDHSLBVBUTSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C2=C(C=CC(=C2)C#N)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493356 | |
Record name | 3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61394-58-9 | |
Record name | 3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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